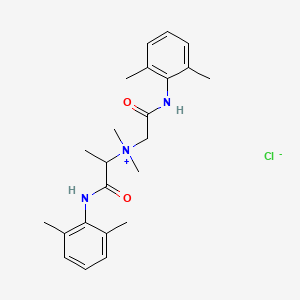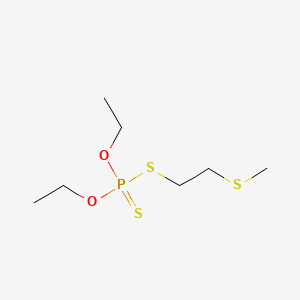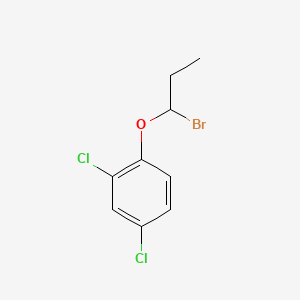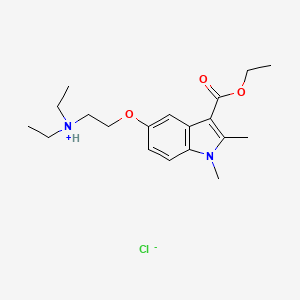
Indole-3-carboxylic acid, 5-(2-(diethylamino)ethoxy)-1,2-dimethyl-, ethyl ester, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Indole-3-carboxylic acid, 5-(2-(diethylamino)ethoxy)-1,2-dimethyl-, ethyl ester, monohydrochloride is a complex organic compound belonging to the indole family Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives often involves the Fischer indole synthesis, which is a well-known method for constructing the indole ring system. For this compound, the synthesis may involve the reaction of indole-3-carboxylic acid with appropriate reagents to introduce the 5-(2-(diethylamino)ethoxy)-1,2-dimethyl- substituents. The reaction conditions typically include the use of methanesulfonic acid under reflux in methanol to achieve good yields .
Industrial Production Methods
Industrial production of indole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include multiple steps, such as the formation of intermediates followed by their conversion to the final product through various chemical reactions. The use of catalysts and specific reaction conditions is crucial to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
Indole-3-carboxylic acid derivatives undergo various types of chemical reactions, including:
Oxidation: Conversion of indole derivatives to corresponding oxides.
Reduction: Reduction of indole derivatives to form reduced products.
Substitution: Electrophilic substitution reactions on the indole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The reaction conditions vary depending on the desired product and may include specific temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of indole-3-carboxylic acid derivatives may yield oxides, while reduction may produce reduced indole derivatives .
Scientific Research Applications
Indole-3-carboxylic acid derivatives have a wide range of scientific research applications:
Chemistry: Used as intermediates in the synthesis of various organic compounds.
Biology: Studied for their role in biological processes and as potential therapeutic agents.
Medicine: Investigated for their potential use in treating diseases such as cancer and microbial infections.
Industry: Used in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of indole-3-carboxylic acid derivatives involves their interaction with specific molecular targets and pathways. These compounds may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific structure of the compound and its interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indole derivatives such as indole-3-acetic acid and indole-3-carbaldehyde. These compounds share the indole ring system but differ in their substituents and biological activities .
Properties
CAS No. |
18235-89-7 |
|---|---|
Molecular Formula |
C19H29ClN2O3 |
Molecular Weight |
368.9 g/mol |
IUPAC Name |
2-(3-ethoxycarbonyl-1,2-dimethylindol-5-yl)oxyethyl-diethylazanium;chloride |
InChI |
InChI=1S/C19H28N2O3.ClH/c1-6-21(7-2)11-12-24-15-9-10-17-16(13-15)18(14(4)20(17)5)19(22)23-8-3;/h9-10,13H,6-8,11-12H2,1-5H3;1H |
InChI Key |
HRWKJRRQHQUDQS-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+](CC)CCOC1=CC2=C(C=C1)N(C(=C2C(=O)OCC)C)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Bis[4-[4-amino-2-(trifluoromethyl)phenoxy]phenyl] sulfone](/img/structure/B13736101.png)
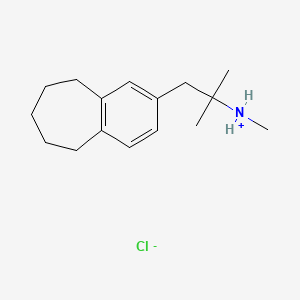
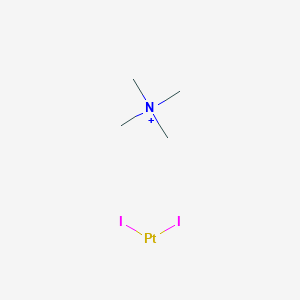

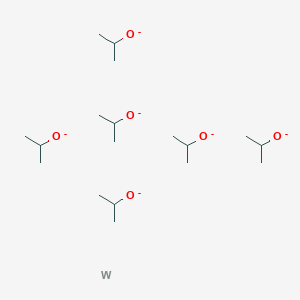

![Acetamide, N-[2-(cyanomethyl)phenyl]-](/img/structure/B13736128.png)
![5-[4-[2-chloroethyl(ethyl)amino]anilino]-2,4-dinitrobenzamide](/img/structure/B13736136.png)
![(4-nitrophenyl) N-[4-(cyclohexylsulfamoyl)phenyl]carbamate](/img/structure/B13736160.png)
